(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This can include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Racemization and Enantioselectivity
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been a focus of research due to its racemization and enantioselectivity applications. A study demonstrated a one-pot racemization process of this compound, which is a key intermediate in the preparation of the antimuscarinic agent Solifenacin. The racemization process is critical for recycling the waste R enantiomer, making it industrially significant (Bolchi et al., 2013).
Stereochemistry in Catalysis
Research into optically active diaryl tetrahydroisoquinoline derivatives has provided insights into their stereochemistry, which is relevant for their use as catalysts. Studies have elucidated the conformational aspects of these compounds, contributing to the understanding of stereocontrol in catalytic processes (Naicker et al., 2011).
Local Anesthetic Activity
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their local anesthetic activity. Research has shown that these compounds exhibit high local anesthetic potential, outperforming lidocaine in some cases. The study also assessed their acute toxicity and structure–toxicity relationship, making these compounds promising drug candidates (Azamatov et al., 2023).
Synthesis and Stereochemical Studies
There has been significant research into the synthesis and stereochemical studies of phenyl-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. These studies are crucial for developing synthetic pathways and understanding the molecular configurations of these compounds, which have implications in pharmaceutical chemistry (Heydenreich et al., 2003).
Anticancer Research
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied as potential anticancer agents. Research has focused on synthesizing substituted tetrahydroisoquinolines with various modifications to explore their biological properties, including antitumor activities (Redda et al., 2010).
Safety And Hazards
The safety and hazards of the compound would be assessed. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.
I hope this general information is helpful. If you have a specific question about “(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline” or another compound, feel free to ask!
properties
IUPAC Name |
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362553 | |
Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
180272-45-1 | |
Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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